2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes fluorophenyl, sulfonyl, methylanilino, and piperidinylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-fluorophenylsulfonyl chloride, which is then reacted with 4-methylaniline to form 4-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}. This intermediate is further reacted with N-[4-(1-piperidinylsulfonyl)phenyl]acetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[(4-chlorophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- **2-{[(4-bromophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo-substituted analogs.
Eigenschaften
Molekularformel |
C26H28FN3O5S2 |
---|---|
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H28FN3O5S2/c1-20-5-11-23(12-6-20)30(37(34,35)25-13-7-21(27)8-14-25)19-26(31)28-22-9-15-24(16-10-22)36(32,33)29-17-3-2-4-18-29/h5-16H,2-4,17-19H2,1H3,(H,28,31) |
InChI-Schlüssel |
FKYDHFPMCNCGLS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.